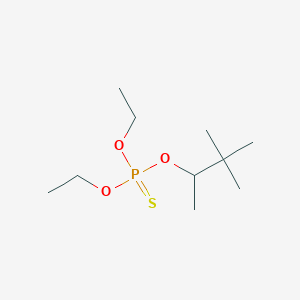
Bayer 22893
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bayer 22893 is a chemical compound that has been widely used in scientific research for its unique properties and mechanism of action. It is a synthetic compound that was first synthesized in the early 1990s and has since been used in various fields of research. In
Wirkmechanismus
Bayer 22893 is a selective inhibitor of protein kinases that belong to the mitogen-activated protein kinase (MAPK) family. It specifically inhibits the activity of extracellular signal-regulated kinases (ERKs), which are involved in various cellular processes such as cell growth and differentiation. By inhibiting ERK activity, Bayer 22893 can modulate cellular signaling pathways and affect various cellular processes.
Biochemical and Physiological Effects:
Bayer 22893 has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, it can inhibit cell growth and induce apoptosis. In neurons, it can affect synaptic plasticity and memory formation. In immune cells, it can modulate cytokine production and immune cell function.
Vorteile Und Einschränkungen Für Laborexperimente
Bayer 22893 has several advantages for lab experiments. It is a highly selective inhibitor of ERKs, which allows for specific modulation of cellular signaling pathways. It is also a synthetic compound, which allows for easy modification and optimization of its chemical properties. However, there are also limitations to its use in lab experiments. It can be toxic to cells at high concentrations, which can affect the interpretation of results. It also has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the use of Bayer 22893 in scientific research. One direction is the development of more potent and selective inhibitors of ERKs. Another direction is the exploration of its potential therapeutic applications, such as in cancer treatment or neurological disorders. Additionally, the use of Bayer 22893 in combination with other compounds or therapies could also be explored to enhance its efficacy and reduce toxicity.
Synthesemethoden
The synthesis of Bayer 22893 involves a complex chemical reaction that requires specific reagents and conditions. The synthesis method involves the reaction of 3-chloro-4-fluoroaniline with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using various chromatography techniques to obtain pure Bayer 22893.
Wissenschaftliche Forschungsanwendungen
Bayer 22893 has been widely used in scientific research for its unique properties and mechanism of action. It has been used in various fields of research, including cancer research, neuroscience, and immunology. In cancer research, Bayer 22893 has been used to study the role of protein kinases in cancer cell growth and proliferation. In neuroscience, it has been used to study the role of protein kinases in synaptic plasticity and memory formation. In immunology, it has been used to study the role of protein kinases in immune cell signaling and function.
Eigenschaften
CAS-Nummer |
16211-06-6 |
|---|---|
Produktname |
Bayer 22893 |
Molekularformel |
C10H23O3PS |
Molekulargewicht |
254.33 g/mol |
IUPAC-Name |
3,3-dimethylbutan-2-yloxy-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H23O3PS/c1-7-11-14(15,12-8-2)13-9(3)10(4,5)6/h9H,7-8H2,1-6H3 |
InChI-Schlüssel |
XVIZOHJLBFSEDC-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OCC)OC(C)C(C)(C)C |
Kanonische SMILES |
CCOP(=S)(OCC)OC(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide](/img/structure/B98797.png)
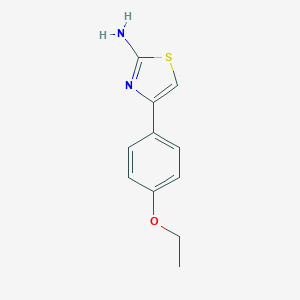
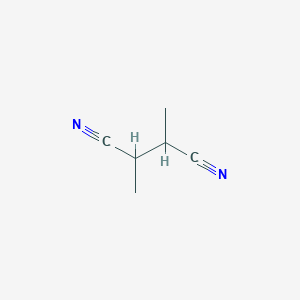

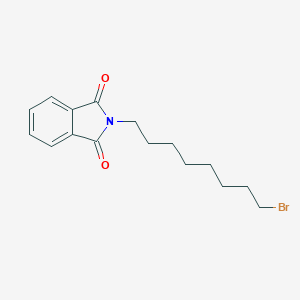
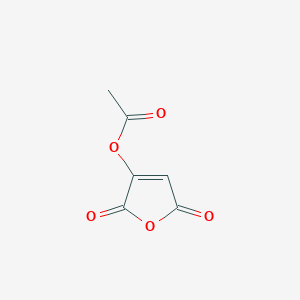
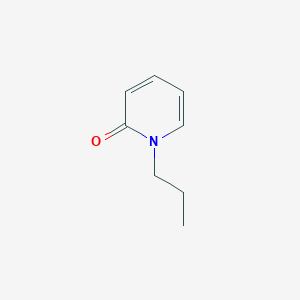
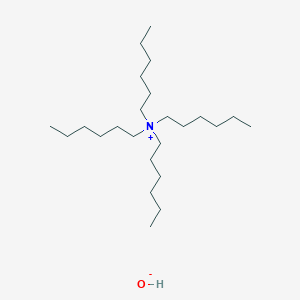
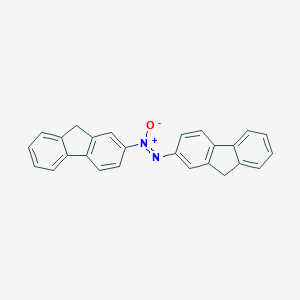
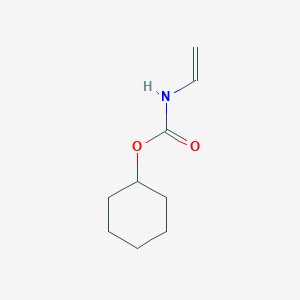
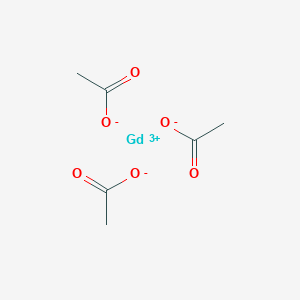

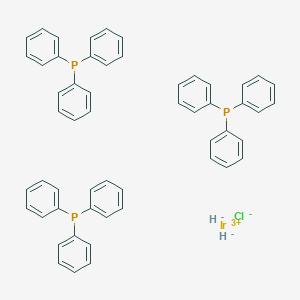
![Zirconium, [carbonato(2-)-kappaO,kappaO']oxo-](/img/structure/B98824.png)